2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
Description
The compound 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a benzimidazole derivative featuring a propan-2-ol moiety directly attached to the heterocyclic core and a 2-fluorophenylmethyl substituent at the N1 position. The benzimidazole scaffold (1,3-benzodiazole) is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Its structural features align with compounds optimized for target binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-9-5-6-10-15(14)20(16)11-12-7-3-4-8-13(12)18/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZXPSSFSOUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: This step involves the reaction of the benzodiazole intermediate with a fluorophenylmethyl halide under basic conditions.
Attachment of the Propanol Group: The final step involves the reaction of the fluorophenylmethyl-benzodiazole intermediate with an appropriate propanol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form a dihydrobenzodiazole derivative.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of benzodiazoles, including derivatives like 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol, as promising anticancer agents. The compound has been evaluated for its efficacy against human tumor cell lines, demonstrating significant antitumor activity.
Case Study: Antitumor Activity Evaluation
- Methodology : The compound was tested using the National Cancer Institute (NCI) protocols across a panel of approximately sixty cancer cell lines.
- Results : It exhibited a mean growth inhibition (GI) value indicating potent antimitotic effects, with a GI50/TGI ratio suggesting favorable drug-like properties for further development .
Materials Science Applications
In addition to its medicinal applications, this compound can also be explored in materials science, particularly in the development of functional materials such as sensors or polymers due to its electronic properties.
Electronic Properties
Benzodiazole derivatives are known for their electron-rich characteristics, which can be beneficial in applications involving organic electronics. The incorporation of such compounds into polymer matrices can enhance conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Summary of Findings
The applications of This compound span multiple fields:
Mechanism of Action
The mechanism of action of 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core
Substituent Effects
- 2-Fluorophenylmethyl Group: This substituent in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogues (e.g., o-tolyl in ). Fluorine’s electronegativity can modulate π-π stacking or dipole interactions .
- Propan-2-ol Position: Direct attachment to the benzimidazole core (target compound) vs.
Physicochemical Properties
Table 2: Predicted/Reported Properties
*Calculated based on structural formula.
Biological Activity
The compound 2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a member of the benzodiazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzodiazole ring substituted with a fluorophenyl group and a propan-2-ol moiety . Its structure is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the benzodiazole ring enhances its affinity for certain biological targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds containing benzodiazole derivatives exhibit antimicrobial properties. A study demonstrated that related benzodiazole compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Potential
Benzodiazole derivatives have been investigated for their anticancer properties. For instance, studies have shown that modifications in the benzodiazole structure can lead to enhanced cytotoxicity against cancer cell lines. The specific interactions of the fluorophenyl group may further enhance these effects by improving solubility and bioavailability .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of benzodiazole derivatives, finding significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Evaluated the anticancer potential of related compounds, revealing IC50 values in the micromolar range against various cancer cell lines. |
Research Findings
Recent studies have focused on synthesizing and testing novel derivatives of benzodiazoles for enhanced biological activity. The modification of functional groups, such as the introduction of fluorine atoms, has been shown to impact the pharmacological profile significantly.
In Vitro Studies
In vitro assays demonstrate that this compound exhibits promising results in inhibiting tumor cell proliferation. The compound's mechanism appears to involve apoptosis induction in cancer cells .
In Vivo Studies
Preliminary in vivo studies suggest that the compound may reduce tumor growth in animal models, although further research is necessary to establish its efficacy and safety profile comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
